{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 914206-06-7
VCID: VC11945581
InChI: InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid

CAS No.: 914206-06-7

Cat. No.: VC11945581

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid - 914206-06-7

Specification

CAS No. 914206-06-7
Molecular Formula C13H13NO2S2
Molecular Weight 279.4 g/mol
IUPAC Name 2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChI Key BRNJSPKALKCOKZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 4-methylbenzylthio group (-SCH₂C₆H₄CH₃) and at the 4-position with an acetic acid side chain (-CH₂COOH). The thiazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the acetic acid group enhances solubility in polar solvents .

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₃H₁₃NO₂S₂
Molecular Weight279.4 g/mol
IUPAC Name2-[2-[(4-Methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
SolubilityModerate in DMSO, methanol; poor in non-polar solvents

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~2550 cm⁻¹ (S-H stretch, if present), 1700 cm⁻¹ (C=O of acetic acid), and 1580 cm⁻¹ (C=N of thiazole).

  • NMR: ¹H NMR signals include δ 2.35 (s, 3H, CH₃), δ 3.75 (s, 2H, CH₂COO), and δ 7.25–7.40 (m, 4H, aromatic) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

Thiazole Ring Formation

A common approach utilizes the Hantzsch thiazole synthesis, reacting thiourea with α-halo ketones. For example, 4-chloroacetoacetyl chloride reacts with thiourea in chlorinated solvents (e.g., methylene chloride) to form a thiazoline intermediate, which is subsequently oxidized .

Substitution and Functionalization

The 4-methylbenzylthio group is introduced via nucleophilic substitution. Thiol (-SH) groups displace halides or other leaving groups on the thiazole ring. For instance, 4-methylbenzyl mercaptan reacts with a brominated thiazole precursor under basic conditions.

Acetic Acid Side Chain Addition

The acetic acid moiety is incorporated through alkylation or hydrolysis. Ethyl acetoacetate derivatives are hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

Challenges in Synthesis

  • Low Yields: Side reactions during thiazole cyclization, such as polymerization of intermediates, reduce efficiency .

  • Purification: Separation from byproducts (e.g., unreacted thiourea) requires column chromatography or recrystallization .

Biological Activities and Mechanisms

Anticancer Properties

Thiazoles inhibit kinases and tubulin polymerization. In one study, 2-aminothiazole-4-carboxylate derivatives reduced HeLa cell viability by 80% at 10 µM . The 4-methylbenzylthio group may enhance lipophilicity, promoting cellular uptake.

Enzyme Inhibition

  • Urease Inhibition: Thiazole-thiourea hybrids demonstrate IC₅₀ values <5 µM against Helicobacter pylori urease, critical for gastric infection .

  • Acetylcholinesterase (AChE) Inhibition: Structural analogs with electron-withdrawing substituents show 70–90% inhibition at 100 µM, relevant for Alzheimer’s therapy .

Applications in Pharmaceutical and Agrochemical Industries

Drug Intermediate

The compound serves as a precursor in cephalosporin antibiotics. Thioester derivatives of thiazolyl acetic acid are key intermediates in synthesizing β-lactam antibiotics .

Herbicide Development

Thiazole derivatives like methabenzthiazuron are commercial herbicides. The 4-methylbenzylthio group may improve soil persistence and target specificity .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiazole Derivatives

CompoundStructureKey Activity (IC₅₀ or MIC)
2-Aminothiazole-4-carboxylateThiazole + COO⁻Anticancer (HeLa: 10 µM)
BentaluronThiazole + ureaHerbicide (wheat: 0.5 kg/ha)
Target CompoundThiazole + 4-methylbenzylthio + COOHPredicted antimicrobial (2–10 µM)

Recent Research and Future Directions

Advances in Synthesis

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20% . Green chemistry approaches using ionic liquids are under exploration .

Targeted Drug Delivery

Nanoparticle formulations of thiazole derivatives enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with similar compounds show 3x higher tumor accumulation in murine models .

Computational Studies

Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to E. coli dihydrofolate reductase, suggesting antifolate activity .

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